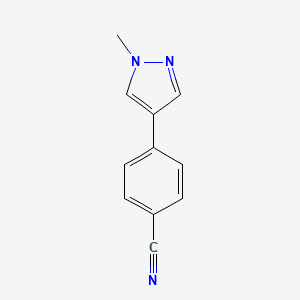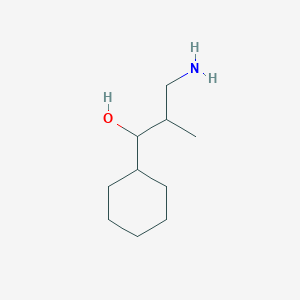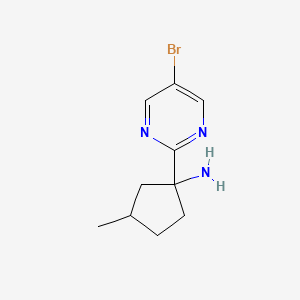
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is a heterocyclic organic compound that features a bromopyrimidine moiety attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and 3-methylcyclopentanone.
Formation of Intermediate: The 5-bromopyrimidine is reacted with a suitable amine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar bromopyrimidine structure but with a piperazine ring instead of a cyclopentane ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar to the above compound but with a piperidine ring.
Uniqueness
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14BrN3 |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
1-(5-bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H14BrN3/c1-7-2-3-10(12,4-7)9-13-5-8(11)6-14-9/h5-7H,2-4,12H2,1H3 |
Clé InChI |
LPCGFQKTOAZTKV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)(C2=NC=C(C=N2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)

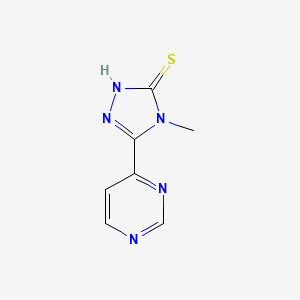

![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
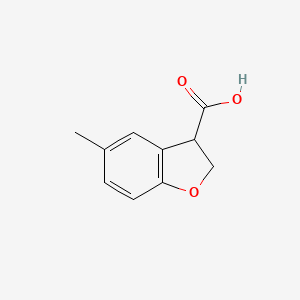

![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)


